molecular formula C14H16ClNO3 B1677186 Ofurace CAS No. 58810-48-3

Ofurace

Cat. No. B1677186
CAS RN: 58810-48-3
M. Wt: 281.73 g/mol
InChI Key: OWDLFBLNMPCXSD-UHFFFAOYSA-N
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Description

Ofurace, also known as (2,6-dimethylphenyl)-2-oxooxolan-3-yl]acetamide or (2,6-dimethylphenyl)- (tetrahydro-2-oxo-3-furanyl)acetamide, is a chemical compound . Its CAS number is 58810-48-3 .


Molecular Structure Analysis

The molecular formula of Ofurace is C14H16ClNO3 . Its molecular weight is 281.73 . The InChI key is OWDLFBLNMPCXSD-UHFFFAOYSA-N .

Scientific Research Applications

1. Impact on Hepatic Xenobiotic Biotransformation

Ofurace has been studied for its effects on hepatic xenobiotic biotransformation in rats. It was found to decrease certain enzyme activities like ethoxyresorufin-O-deethylase and anilinep-hydroxylase, while inducing ethoxycoumarin-O-deethylase activity. This indicates that Ofurace interacts with the monooxygenase system in the liver, affecting the metabolism of various substances in the body (Leslie, Reidy, & Stacey, 1989).

2. Effectiveness Against Phycomycetes in Agriculture

Ofurace has been identified as an active systemic fungicide against phycomycetes like Pythium ultimum, Phytophthora nicotianae, and Phytophthora palmivora. It plays a significant role in reducing sporangia production and affecting mycelial growth. However, it doesn't notably affect the germination of sporangia and zoospores. The primary action of Ofurace involves the impaired biosynthesis of RNA, thereby inhibiting mitosis in these pathogens (Fisher & Hayes, 1982).

3. Application in Potato Late Blight Control

Research has explored the use of controlled-release granules containing Ofurace for controlling potato late blight caused by Phytophthora infestans. This approach aimed to reduce or eliminate the need for spraying. The granules showed potential in providing long-lasting protection for potato plants when applied in specific ways (Cooke, Clifford, Deas, & Holgate, 1982).

4. Resistance Studies in Crop Protection

Studies have been conducted on the resistance of Phytophthora infestans to metalaxyl, with implications for Ofurace use. The research showed that certain strains of the blight fungus were resistant to metalaxyl, which could influence the effectiveness of Ofurace in crop protection strategies (Holmes & Channon, 1984).

5. Interactions with Yeast in Fermentation

Ofurace has been examined for its interactions with Saccharomyces cerevisiae yeast during fermentation. Research found that pyrethroid insecticides were completely degraded during fermentation, which may have implications for the use of Ofurace in agricultural contexts where fermentation is a factor (Fatichenti, Farris, Deiana, Cabras, Meloni, & Pirisi, 1984).

Safety And Hazards

Ofurace can cause serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If it comes into contact with the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18/h3-5,11H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDLFBLNMPCXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058138
Record name Ofurace
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ofurace

CAS RN

58810-48-3
Record name Ofurace
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58810-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ofurace [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058810483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ofurace
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OFURACE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E42Y2VBK3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
835
Citations
DJ Fisher, AL Hayes - pesticide science, 1982 - Wiley Online Library
… impaired biosynthesis of RNA so that mitosis is inhibited; ofurace may act in the same way. … Ofurace was in general less effective than either furalaxyl or metalaxyl. Pyth. ultimum was …
Number of citations: 93 onlinelibrary.wiley.com
LR Cooke, DR Clifford, AHR Deas… - Pesticide …, 1982 - Wiley Online Library
… ‐release granules containing the systemic fungicide ofurace. The granules when mixed with … that ofurace at 0.2–0.5 μg g −1 fresh weight was needed to confer protection from late blight. …
Number of citations: 8 onlinelibrary.wiley.com
C Leslie, GF Reidy, NH Stacey - Archives of environmental contamination …, 1989 - Springer
Ofurace, oxadixyl, and alachlor were studied for their effect on hepatic xenobiotic biotransformation in male rats by dosing ip with 1 or 100 mg/kg of chemical for 7 days. Ofurace …
Number of citations: 6 link.springer.com
EH Sm, P Leonian - Plant disease, 1993 - apsnet.org
… Regardless of the soil type, metalaxyl was highest, ofurace was intermediate, and oxadixyl … treated with ofurace or oxadixyl. There was significant variation in the response to ofurace, …
Number of citations: 7 www.apsnet.org
SJI Holmes, AG Channon - Plant pathology, 1984 - Wiley Online Library
… up to 2000 //g/ml of metalaxyl or ofurace. In mixtures with sensitive sporangia the proportions … However, at concentrations as low as 50 Mg/ml, metalaxyl and ofurace reduced the extent …
R Torres - 1992
Number of citations: 0
TD Rene - 1992
Number of citations: 0
M Castiglioni - 1990
Number of citations: 0
CT Marcio - 1990
Number of citations: 0
B Morel - 1992
Number of citations: 0

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